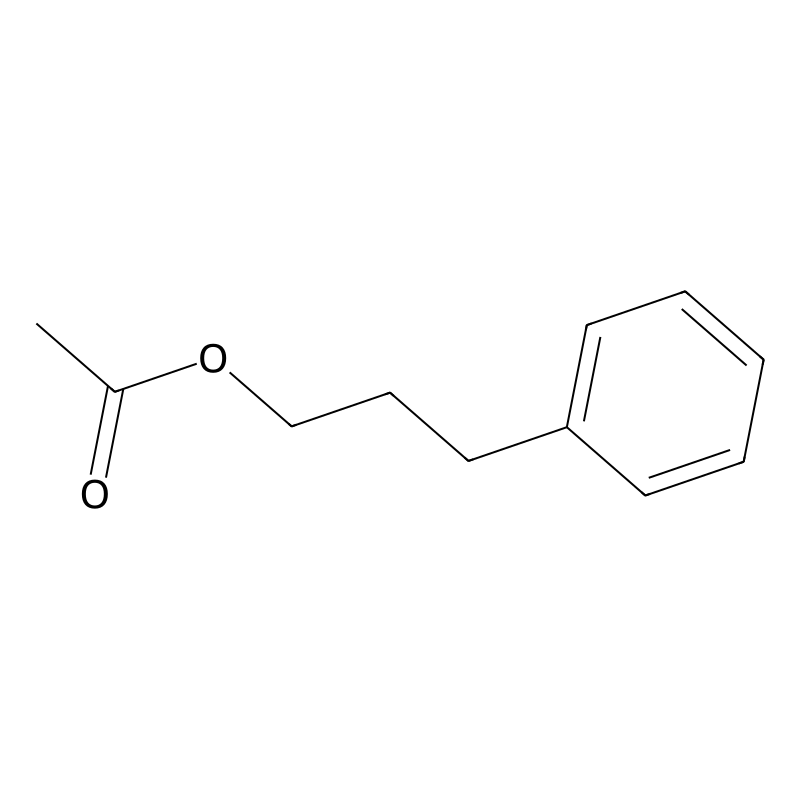

3-Phenylpropyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

3-Phenylpropyl acetate (also known as hydrocinnamyl acetate) is a fully saturated aromatic ester characterized by its high thermal stability, excellent lipophilicity, and low volatility. In industrial and chemical procurement, it serves as a critical modifier, fixative, and synthetic intermediate where sustained performance in lipid matrices and resistance to oxidation are required. Unlike shorter-chain or unsaturated analogs, its fully saturated carbon chain and higher molecular weight (178.23 g/mol) ensure minimal evaporative loss during high-temperature processing and long-term storage, making it a preferred choice for advanced functional formulations and stable chemical synthesis workflows .

Substituting 3-phenylpropyl acetate with closely related esters like phenethyl acetate or cinnamyl acetate introduces significant formulation and stability risks. Phenethyl acetate, lacking the extra methylene group, is significantly more volatile and partitions poorly into heavy lipid phases, leading to premature evaporation and loss of efficacy in sustained-release applications. Conversely, substituting with cinnamyl acetate introduces a reactive carbon-carbon double bond, which makes the compound highly susceptible to oxidative degradation, UV-induced discoloration, and potential skin sensitization (H317). Procurement decisions must prioritize 3-phenylpropyl acetate when long-term chemical stability, non-reactivity, and high substantivity are non-negotiable [1].

Superior Thermal Substantivity vs. Phenethyl Acetate

3-Phenylpropyl acetate exhibits a significantly higher boiling point (244–252 °C) and flash point (113 °C) compared to its shorter-chain analog, phenethyl acetate, which boils at 232 °C and has a flash point of 105 °C. This reduced volatility translates to lower evaporative losses during high-temperature compounding and extended substantivity in final applications [1].

| Evidence Dimension | Boiling Point & Flash Point |

| Target Compound Data | BP: 244–252 °C, Flash Point: 113 °C |

| Comparator Or Baseline | Phenethyl acetate (BP: 232 °C, Flash Point: 105 °C) |

| Quantified Difference | +12–20 °C in boiling point, +8 °C in flash point |

| Conditions | Standard atmospheric pressure, closed cup flash point testing |

Lower volatility ensures that the compound remains stable and active in high-heat manufacturing processes without premature flash-off.

Elimination of Oxidative Degradation Risks vs. Cinnamyl Acetate

Cinnamyl acetate contains a reactive alkene group that makes it prone to oxidation, polymerization, and UV-induced discoloration over time. 3-Phenylpropyl acetate, being the fully saturated analog, eliminates this reactive site, providing a chemically inert profile that will not discolor or degrade in complex media such as soaps, lotions, or reactive chemical intermediates [1].

| Evidence Dimension | Chemical Saturation / Reactivity |

| Target Compound Data | Fully saturated alkyl chain (stable) |

| Comparator Or Baseline | Cinnamyl acetate (Unsaturated alkene chain, prone to oxidation) |

| Quantified Difference | Elimination of the reactive double bond |

| Conditions | Long-term storage in ambient or UV-exposed conditions |

Prevents product discoloration, extending the shelf-life and aesthetic stability of consumer and industrial formulations.

Enhanced Lipophilic Partitioning for Emulsion Stability

The addition of a single methylene group significantly alters the partitioning behavior of the ester. 3-Phenylpropyl acetate possesses a LogP of approximately 2.85–3.06, whereas phenethyl acetate has a lower LogP of 2.30. This higher lipophilicity ensures that 3-phenylpropyl acetate partitions more effectively into lipid phases, waxes, and non-polar solvents, enhancing its retention in multi-phase emulsions [1].

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | LogP ~ 2.85 - 3.06 |

| Comparator Or Baseline | Phenethyl acetate (LogP ~ 2.30) |

| Quantified Difference | ~0.55 - 0.76 higher LogP |

| Conditions | Octanol/water partitioning at 25 °C |

Higher LogP guarantees better integration and slower release from oil-based matrices, critical for controlled-release applications.

Reduced Sensitization Profile for Safer Manufacturing

Cinnamyl acetate is classified as a skin sensitizer (H317: May cause an allergic skin reaction) due to its reactive electrophilic double bond. In contrast, 3-phenylpropyl acetate lacks this structural alert and is not classified as a skin sensitizer, significantly reducing occupational exposure risks and regulatory compliance burdens during large-scale handling and formulation [1].

| Evidence Dimension | Skin Sensitization Hazard (GHS) |

| Target Compound Data | Not classified as a skin sensitizer |

| Comparator Or Baseline | Cinnamyl acetate (Classified as H317 Skin Sensitizer) |

| Quantified Difference | Absence of H317 classification |

| Conditions | GHS regulatory classification based on structural reactivity |

Reduces the need for stringent personal protective equipment (PPE) and allows for broader use in consumer-facing topical products.

High-Temperature Extrusion and Compounding

Leveraging its high flash point (113 °C) and boiling point, 3-phenylpropyl acetate is ideal for use as a stable additive or modifier in plastics, waxes, and hot-melt processes where phenethyl acetate would evaporate prematurely [1].

Long-Shelf-Life Cosmetic and Personal Care Formulations

Due to its saturated structure, it is the preferred choice over cinnamyl acetate in lotions, creams, and soaps where UV stability and non-discoloration are critical over a multi-year shelf life [1].

Controlled-Release Lipid Matrices

Its high LogP (2.85–3.06) makes it highly suitable for encapsulation in non-polar delivery systems and emulsions, ensuring a slow, sustained release profile compared to more hydrophilic esters [1].

Hypoallergenic Consumer Goods

As a non-sensitizing alternative to cinnamyl acetate, it is prioritized in the procurement of raw materials for sensitive skin formulations and products requiring strict dermatological safety profiles [1].

Physical Description

XLogP3

Density

1.011-1.020

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 318 of 322 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index